Cholesteryl 9-anthracenecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

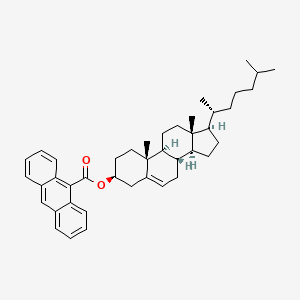

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGWOPYZVAWWNP-SKWQCYOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437793 |

Source

|

| Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2641-40-9 |

Source

|

| Record name | Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of Cholesteryl 9-anthracenecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol that is extensively utilized as a molecular probe in biophysical and cell biology research. Its unique photophysical properties, governed by the anthracene moiety, allow for the investigation of lipid organization, membrane dynamics, and cholesterol trafficking within cellular environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its applications.

Core Photophysical Parameters

The photophysical behavior of this compound is dictated by the 9-anthracenecarboxylate fluorophore. The bulky and rigid cholesteryl group anchors the molecule within lipid environments, and its influence on the electronic properties of the anthracene core is generally considered minimal. The key photophysical parameters are summarized below, with data primarily derived from studies on the parent chromophore, 9-anthracenecarboxylic acid, due to a lack of extensive direct characterization of the cholesteryl ester in the literature.

Quantitative Photophysical Data

| Parameter | Value | Solvent/Environment |

| Absorption Maximum (λ_abs) | ~333 - 385 nm | Varies with solvent polarity |

| Emission Maximum (λ_em) | ~400 - 440 nm (Monomer) | Varies with solvent polarity |

| Excimer Emission Maximum (λ_em) | ~470 - 510 nm | High concentration/Aggregated state |

| Fluorescence Quantum Yield (Φ_F) | Varies significantly | Dependent on environment and aggregation state |

| Fluorescence Lifetime (τ_F) | ~3 - 10 ns (Monomer) | Dependent on environment |

Spectroscopic Characteristics

The absorption and emission spectra of this compound are characteristic of the 9-substituted anthracene chromophore. The absorption spectrum typically exhibits well-resolved vibronic bands in the near-UV region. The fluorescence emission is observed in the blue region of the visible spectrum.

A key feature of anthracene derivatives, including this compound, is their propensity to form excimers at high concentrations or in environments that promote molecular aggregation, such as lipid bilayers. Excimer formation results from the interaction of an excited-state molecule with a ground-state molecule, leading to a new, red-shifted, and broad emission band. This property is particularly useful for probing the proximity and organization of these molecules in membranes.

Experimental Protocols

The determination of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent such as cyclohexane or a polar aprotic solvent like dimethylformamide (DMF) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the range of 1-20 µM.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution from 250 nm to 500 nm.

-

The absorption maximum (λ_abs) is the wavelength at which the highest absorbance is recorded.

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions (typically in the nanomolar to low micromolar range to avoid inner filter effects) in the solvent of interest.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the determined λ_abs and scan the emission monochromator over a range of wavelengths starting from ~10 nm above the excitation wavelength to ~600 nm.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths (e.g., 250 nm to 400 nm).

-

-

Data Analysis: The emission maximum (λ_em) is the wavelength of highest fluorescence intensity. The corrected excitation spectrum should be congruent with the absorption spectrum.

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measurement:

-

Measure the absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with a high-repetition-rate pulsed light source.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis: The fluorescence decay data is deconvoluted from the IRF and fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ_F). For a multi-exponential decay, an intensity-averaged lifetime can be calculated.

Applications in Research and Development

The photophysical properties of this compound make it a valuable tool in various research areas:

-

Membrane Fluidity and Organization: The fluorescence anisotropy and excimer formation of this probe are sensitive to the local environment, providing insights into the fluidity and order of lipid membranes.

-

Cholesterol Trafficking and Distribution: As a fluorescent analog of cholesterol, it can be used to visualize the movement and localization of cholesterol within and between cells.[1]

-

Lipid-Protein Interactions: Changes in the fluorescence properties of this compound upon interaction with membrane proteins can be used to study these associations.

-

Drug Delivery Systems: It can be incorporated into liposomal and other lipid-based drug delivery systems to characterize their structure and stability.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use as a probe allows for the investigation of pathways that are modulated by cholesterol and membrane organization. For instance, it can be used to study how changes in membrane cholesterol content affect the activity of membrane-bound receptors and signaling proteins.

References

Cholesteryl 9-Anthracenecarboxylate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cholesteryl 9-anthracenecarboxylate, a fluorescent cholesterol derivative with potential applications in drug delivery, bioimaging, and materials science. This document details a plausible synthetic protocol, purification methods, and a full suite of characterization techniques with expected quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with 9-anthracenecarboxylic acid. A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]

Experimental Protocol: Steglich Esterification

Materials:

-

Cholesterol

-

9-Anthracenecarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 4-(dimethylamino)pyridine (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[2] Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for this compound via Steglich esterification.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and photophysical properties. The following sections detail the expected results from various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₄O₂ | [3][4] |

| Molecular Weight | 590.89 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 196-197 °C | [3] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The spectra would be complex due to the large number of protons and carbons in the cholesterol and anthracene moieties. Key expected chemical shifts are summarized below.

| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.40 - 8.54 | m | Anthracene-H |

| Vinylic Proton | ~5.40 | m | Cholesterol-H6 |

| Carbinol Proton | ~4.60 | m | Cholesterol-H3 |

| Cholesterol Protons | 0.68 - 2.50 | m | Cholesterol backbone and side chain |

| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170 | C=O |

| Aromatic Carbons | 120 - 140 | Anthracene-C |

| Vinylic Carbons | ~140, ~122 | Cholesterol-C5, C6 |

| Carbinol Carbon | ~74 | Cholesterol-C3 |

| Aliphatic Carbons | 11 - 57 | Cholesterol backbone and side chain |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 2930-2850 | Strong | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

2.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum is dominated by the electronic transitions of the anthracene chromophore.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~254, 330, 347, 365, 384 | Not available |

2.2.4. Fluorescence Spectroscopy

The fluorescence properties are a key characteristic of this molecule, originating from the anthracene moiety.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Cyclohexane | ~384 | ~400-500 (structured emission) | High (expected) |

Diagram of the Characterization Workflow:

References

Spectroscopic Properties of Cholesteryl 9-anthracenecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol, incorporating the strongly absorbing and emitting 9-anthracenecarboxylate fluorophore. This molecule holds significant potential in various research and development areas, particularly as a fluorescent probe for studying lipid metabolism, membrane dynamics, and drug delivery systems. Its lipophilic cholesterol tail allows for incorporation into lipid bilayers and lipoproteins, while the anthracenecarboxylate head provides a robust spectroscopic handle for detection and quantification. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its analysis.

Molecular Structure and Spectroscopic Core

This compound is an ester formed between cholesterol and 9-anthracenecarboxylic acid. The spectroscopic properties of this compound are primarily dictated by the 9-anthracenecarboxylate moiety, which is a well-characterized fluorophore. The anthracene core is known for its strong absorption in the UV region and intense blue fluorescence. The esterification to cholesterol is expected to modulate these properties due to the change in the electronic environment and the introduction of a bulky, non-polar tail.

Below is a diagram illustrating the key components of this compound and their functional roles.

Spectroscopic Data

While specific experimental data for this compound is not extensively published, its spectroscopic properties can be inferred from the well-documented data of its core fluorophore, 9-anthracenecarboxylic acid (ACA). The cholesterol tail is not expected to introduce new electronic transitions but may cause slight shifts in the absorption and emission maxima and influence the fluorescence quantum yield due to steric and environmental effects.

Table 1: Physical and Spectroscopic Properties of this compound and its Core Fluorophore

| Property | This compound | 9-Anthracenecarboxylic Acid (ACA) |

| Molecular Formula | C₄₂H₅₄O₂ | C₁₅H₁₀O₂[1] |

| Molecular Weight | 590.89 g/mol [1] | 222.24 g/mol [2] |

| Melting Point | 196-197 °C[3] | ~217 °C |

| Appearance | White solid[3] | Yellowish solid |

| UV-Vis Absorption (λ_max) | Expected ~350-390 nm | ~347, 365, 384 nm (in ethanol)[4] |

| Molar Absorptivity (ε) | Not Reported | Log ε ~ 4.45 (at 345 nm in H₂O)[4] |

| Fluorescence Emission (λ_em) | Expected ~400-450 nm | ~410-440 nm (solvent dependent) |

| Fluorescence Quantum Yield (Φ_F) | Not Reported | Solvent and pH dependent |

| Stokes Shift | Expected ~50-60 nm | ~50-70 nm |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the ultraviolet-visible absorption spectrum of this compound in solution.

a. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., chloroform, cyclohexane, or dichloromethane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

b. Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-20 µM.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 600 nm.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Record the absorption spectrum.

-

Repeat the measurement for all diluted solutions.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at each λ_max.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

a. Materials and Equipment:

-

This compound solutions (prepared as for UV-Vis)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

b. Procedure:

-

Emission Spectrum:

-

Place the sample solution in the spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from the excitation wavelength to approximately 600 nm.

-

Record the fluorescence emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity observed in the emission spectrum.

-

Scan the excitation monochromator over a wavelength range from 250 nm up to the emission wavelength.

-

Record the fluorescence excitation spectrum.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λ_em).

-

Compare the excitation spectrum with the absorption spectrum to check for purity and consistency.

-

Calculate the Stokes shift (difference in nm between the longest wavelength absorption maximum and the emission maximum).

-

Solid-State Fluorescence Spectroscopy

For analyzing the compound in its solid, powdered form.[5]

a. Materials and Equipment:

-

This compound powder

-

Quartz slides

-

Spectrofluorometer with a solid-sample holder or front-face detection accessory[6]

b. Procedure:

-

Sample Preparation:

-

Place a small amount of the powdered sample between two quartz slides.

-

-

Measurement:

-

Mount the sample in the solid-sample holder at an angle (e.g., 30-60°) to the excitation beam to minimize back-reflection.

-

Obtain the emission and excitation spectra as described for the solution-state measurements.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

Cholesteryl 9-anthracenecarboxylate CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cholesteryl 9-anthracenecarboxylate, a fluorescent liquid crystalline molecule. It details the compound's chemical identity, including its CAS number and structure, and presents its known physicochemical properties. This document outlines a probable synthetic route with a detailed experimental protocol, based on established esterification methods. Furthermore, it explores the potential applications of this compound in materials science as a liquid crystal and in biomedical research as a fluorescent probe, particularly within lipid-based drug delivery systems.

Chemical Identity and Properties

This compound is an ester formed from the condensation of cholesterol and 9-anthracenecarboxylic acid. The planar anthracene moiety provides intrinsic fluorescence, while the bulky, chiral cholesterol group imparts liquid crystalline properties.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 2641-40-9 | [1][2][3][4] |

| Molecular Formula | C₄₂H₅₄O₂ | [1][2][3] |

| Molecular Weight | 590.88 g/mol | [2] |

| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate | [2] |

| Melting Point | 196-197 °C | [1][2][3] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents such as DMF. | [3] |

Synthesis

Proposed Experimental Protocol: Steglich Esterification

Materials:

-

Cholesterol

-

9-Anthracenecarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications

Liquid Crystals

Cholesteryl esters are well-known for their thermotropic liquid crystalline properties, exhibiting cholesteric (chiral nematic) phases.[5] These materials are sensitive to temperature, and slight changes can induce color variations, making them useful in applications like thermometers and optical devices.[6][7] While specific phase transition temperatures for this compound are not extensively documented, it is expected to exhibit a cholesteric phase upon melting before transitioning to an isotropic liquid at a higher temperature. The study of binary mixtures of cholesteryl esters has shown that transition temperatures can be tuned.[8]

Fluorescent Probes in Drug Delivery

The anthracene moiety in this compound confers fluorescent properties.[9][10][11][12] This intrinsic fluorescence, combined with the lipophilic nature of the cholesterol backbone, makes it a candidate for use as a fluorescent probe in lipid-based drug delivery systems like liposomes and nanoparticles.[13][14][15] The probe can be incorporated into the lipid bilayer of these carriers, and its fluorescence characteristics may change in response to the local environment, allowing for the study of drug encapsulation, release, and interaction with cell membranes.

Table 2: Photophysical Properties of Related Anthracene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 9-Anthracenecarboxylic acid | ~365 | Varies with solvent | 0.27 (in ethanol) | Ethanol | [16] |

| Anthracene | ~355 | ~401 | 0.27 | Ethanol | [17] |

Note: The specific quantum yield of this compound is not reported in the provided search results. The values for 9-anthracenecarboxylic acid and anthracene are provided for reference.

Visualization of Conceptual Workflow

The following diagram illustrates a conceptual workflow for the application of this compound as a fluorescent probe in a lipid-based drug delivery system.

Caption: Conceptual workflow for the synthesis and application of this compound.

This diagram outlines the synthesis of this compound and its subsequent formulation into a drug-loaded liposome. The liposome, containing the fluorescent probe, is then used in cell-based assays where fluorescence techniques are employed to analyze its behavior.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 7. chymist.com [chymist.com]

- 8. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemical Syntheses of Isostructural Luminescent Cocrystals of 9-Anthracenecarboxylic Acid with two Dipyridines Coformers [mdpi.com]

- 12. doaj.org [doaj.org]

- 13. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cholesteryl 9-anthracenecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Cholesteryl 9-anthracenecarboxylate in organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility. The guide includes a detailed experimental protocol, reference solubility data for the parent compound cholesterol, and visual representations of the experimental workflow and factors influencing solubility.

While specific quantitative data for this compound is limited, a safety data sheet indicates that it is soluble in dimethylformamide (DMF)[1]. General chemical supplier information also describes it as having "excellent solubility in organic solvents" without providing numerical values[2]. Given the structural similarity to cholesterol, understanding the solubility of cholesterol provides a valuable baseline.

I. Quantitative Solubility Data for Cholesterol

As a reference, the following table summarizes the solubility of cholesterol in various organic solvents at different temperatures. This data can serve as a preliminary guide for solvent selection in studies involving this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Reference |

| Methanol | 20 | 1.3 | 0.0034 | [3] |

| Methanol | 25 | - | - | [4] |

| Methanol | 30 | 2.1 | 0.0054 | [3] |

| Methanol | 45 | 3.8 | 0.0098 | [3] |

| Ethanol | 20 | 2.2 | 0.0057 | [3] |

| Ethanol | 25 | - | - | [4] |

| Ethanol | 30 | 3.4 | 0.0088 | [3] |

| Ethanol | 45 | 6.0 | 0.0155 | [3] |

| Propanol | 20 | 3.1 | 0.0080 | [3] |

| Propanol | 30 | 4.6 | 0.0119 | [3] |

| Propanol | 45 | 7.9 | 0.0204 | [3] |

| Butanol | 20 | 4.3 | 0.0111 | [3] |

| Butanol | 30 | 6.2 | 0.0160 | [3] |

| Butanol | 45 | 10.0 | 0.0259 | [3] |

| Heptane | 10 | 0.94 | - | [5] |

| Heptane | 25 | 1.83 | - | [5] |

| Heptane | 40 | 3.40 | - | [5] |

| Ethyl Acetate | 10 | 16.48 | - | [5] |

| Ethyl Acetate | 25 | 32.10 | - | [5] |

| Ethyl Acetate | 40 | 56.41 | - | [5] |

| Anisole | 10 | 21.01 | - | [5] |

| Anisole | 25 | 40.54 | - | [5] |

| Anisole | 40 | 70.98 | - | [5] |

| Acetic Acid | 10 | 1.36 | - | [5] |

| Acetic Acid | 25 | 2.65 | - | [5] |

| Acetic Acid | 40 | 4.79 | - | [5] |

| Methyl Isobutyl Ketone | 10 | 21.84 | - | [5] |

| Methyl Isobutyl Ketone | 25 | 41.59 | - | [5] |

| Methyl Isobutyl Ketone | 40 | 71.35 | - | [5] |

| Benzene | 25-35 | - | - | [6] |

| Toluene | 25-35 | - | - | [6] |

| Cyclohexane | 25-35 | - | - | [6] |

| 1,2-Dichloroethane | 25-35 | - | - | [6] |

| Trichloromethane | 25-35 | - | - | [6] |

| Tetrachloromethane | 25-35 | - | - | [6] |

Note: The solubility of cholesterol generally increases with temperature. The polarity of the solvent also plays a significant role.

II. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used static equilibrium (shake-flask) method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter into a clean vial.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of this compound, or HPLC).

-

Construct a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula, accounting for any dilutions made: S = Concentration from calibration curve × Dilution factor

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

III. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Factors Influencing Solubility

The solubility of this compound is influenced by several interrelated factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of cholesterol in selected organic solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

In-Depth Technical Guide to the Liquid Crystal Phases of Cholesteryl 9-anthracenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cholesteric Liquid Crystals

Cholesteryl esters are a well-known class of compounds that frequently exhibit a chiral nematic (N*) or cholesteric liquid crystal phase.[1][2] This phase is characterized by a helical arrangement of molecules, where the director (the average direction of the long molecular axis) rotates continuously throughout the material. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of circularly polarized light, which results in vibrant iridescent colors that are sensitive to temperature, pressure, and the presence of chemical vapors.

Cholesteryl 9-anthracenecarboxylate, incorporating a rigid anthracenecarboxylate moiety, is a prime candidate for forming such a phase. The bulky and chiral cholesterol tail promotes the formation of a helical superstructure, while the aromatic anthracene group can influence the intermolecular interactions and potentially introduce interesting photophysical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of cholesterol with 9-anthracenecarboxylic acid. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis

Materials:

-

Cholesterol

-

9-Anthracenecarboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 equivalent) and 9-anthracenecarboxylic acid (1.1 equivalents) in anhydrous dichloromethane. If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution dropwise to the reaction mixture at 0 °C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Synthesis Pathway Diagram

Caption: General synthesis pathway for this compound.

Characterization of Liquid Crystal Phases

The investigation of the liquid crystalline properties of this compound involves a combination of thermal analysis and optical microscopy.

Expected Thermal Properties

While specific transition temperatures for this compound are not documented, a typical cholesteryl ester would exhibit the following phase transitions upon heating:

-

Crystalline Solid (Cr) to Cholesteric Liquid Crystal (N) Transition (Melting Point):* The temperature at which the solid melts into the cloudy, iridescent liquid crystal phase.

-

Cholesteric Liquid Crystal (N) to Isotropic Liquid (Iso) Transition (Clearing Point):* The temperature at which the liquid crystal phase transitions into a clear, isotropic liquid.

It is also possible for smectic phases to be present, which are more ordered liquid crystal phases with layered structures. These would appear at temperatures between the crystalline and cholesteric phases.

Table 1: Expected Thermal Transitions for this compound (Placeholder Data)

| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) |

| Crystal → Cholesteric (N) | Tm | ΔHm |

| Cholesteric (N) → Isotropic | Ti | ΔHi |

Note: Tm and Ti represent the melting and clearing temperatures, respectively. ΔHm and ΔHi are the corresponding enthalpy changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.

Procedure:

-

Accurately weigh a small sample (2-5 mg) of purified this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected isotropic transition.

-

Cool the sample at the same rate to a temperature below the crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

-

The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

-

The enthalpy of each transition is calculated by integrating the area under the corresponding peak.

Experimental Protocol: Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.

Procedure:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover the sample with a coverslip.

-

Heat the slide on a hot stage with precise temperature control.

-

Observe the sample through a polarizing microscope as it is heated and cooled.

-

The cholesteric phase is typically identified by its characteristic textures, such as the planar (Grandjean) texture, which exhibits iridescent colors, or the focal conic texture.

-

Smectic phases, if present, will show different textures, such as the fan-shaped texture of smectic A.

-

Capture images of the textures at different temperatures to document the phase transitions.

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of a novel liquid crystal.

Logical Relationship of Material States

Liquid crystals represent a distinct state of matter that exists between the ordered crystalline solid and the disordered isotropic liquid.

Caption: Hierarchical relationship of the states of matter.

Conclusion

While specific experimental data for the liquid crystal phases of this compound are currently unavailable in the public domain, this guide provides a robust framework for its synthesis and characterization. Based on the known properties of cholesteryl esters, it is strongly predicted that this compound will exhibit a cholesteric liquid crystal phase. The detailed experimental protocols outlined herein will enable researchers to systematically investigate its thermal and optical properties. The unique combination of the chiral cholesterol moiety and the fluorescent anthracene core makes this compound a compelling target for the development of novel functional materials. Further research is warranted to elucidate its specific mesophasic behavior and explore its potential applications.

References

Fluorescence lifetime of Cholesteryl 9-anthracenecarboxylate.

An In-depth Technical Guide on the Fluorescence Lifetime of Cholesteryl 9-anthracenecarboxylate and Related Anthracene Derivatives

Introduction

This compound is a fluorescent derivative of cholesterol where the hydroxyl group is esterified with 9-anthracenecarboxylic acid. This modification introduces the strongly fluorescent anthracene moiety, enabling the use of fluorescence spectroscopy and microscopy techniques to study the localization and dynamics of cholesterol in various environments, particularly in biological membranes. The fluorescence lifetime, a critical photophysical parameter, provides valuable insights into the molecular environment of the probe, including local polarity, viscosity, and the presence of quenchers. This technical guide provides a comprehensive overview of the fluorescence lifetime of this compound and its parent fluorophore, 9-anthracenecarboxylic acid (ANCA), summarizing key quantitative data, experimental methodologies, and the underlying photophysical principles.

Quantitative Fluorescence Lifetime Data

While specific fluorescence lifetime data for this compound is not extensively reported in the readily available literature, the photophysical properties of 9-anthracenecarboxylic acid (ANCA) and its esters have been studied. The esterification of the carboxyl group with the bulky and non-polar cholesterol moiety is expected to influence the fluorescence lifetime. The following table summarizes the reported fluorescence lifetime data for ANCA and a related anthryl-ester in various solvents. This data serves as a crucial reference point for understanding the behavior of this compound.

| Compound | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Lifetime (τ) | Decay Model | Reference |

| 9-Anthracenecarboxylic acid (ANCA) | Ethanol | 357 nm | - | 3.66 ns | Mono-exponential | [1] |

| 9-Anthracenecarboxylic acid (ANCA) | Ethanol | - | 468 nm | - | Bi-exponential | [1] |

| Anthrylacrylic ester | Various Solvents | 373 nm | 400 nm | 3.61 - 6.30 ns | Bi-exponential | [2] |

| Anthrylacrylic ester | Various Solvents | 373 nm | 480 nm | 1.64 - 7.06 ns | Bi-exponential | [2] |

Experimental Protocols

The measurement of fluorescence lifetime is a sophisticated technique that requires precise instrumentation and careful experimental design. The most common method for determining fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).

Time-Correlated Single Photon Counting (TCSPC)

Principle: TCSPC is a statistical method that measures the time difference between the excitation of a fluorophore by a short pulse of light and the detection of the emitted single photon. By repeating this measurement millions of times, a histogram of the arrival times of the photons is built, which represents the fluorescence decay profile.

Instrumentation: A typical TCSPC setup consists of:

-

Pulsed Light Source: A high-repetition-rate pulsed laser or a flash lamp (e.g., a hydrogen-filled nF900 flash lamp) that provides short excitation pulses.[1]

-

Sample Chamber: A cuvette holder for solutions or a microscope stage for imaging applications.

-

Optics: Lenses, filters, and polarizers to select the excitation and emission wavelengths and to control the polarization of the light.

-

Photon Detector: A highly sensitive and fast detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

-

Timing Electronics:

-

Constant Fraction Discriminator (CFD): Generates precise timing signals from the detector and a reference signal from the light source.

-

Time-to-Amplitude Converter (TAC): Measures the time interval between the excitation and emission signals and converts it into a voltage pulse.

-

Analog-to-Digital Converter (ADC) and Multichannel Analyzer (MCA): Digitize the TAC output and build the decay histogram.

-

Data Analysis: The resulting fluorescence decay curve is fitted to a mathematical model, typically a sum of exponential functions, to extract the fluorescence lifetime(s). The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur during the process of fluorescence.

References

Cholesteryl 9-anthracenecarboxylate: A Technical Guide to its Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 9-anthracenecarboxylate is a fluorescent derivative of cholesterol, incorporating the polycyclic aromatic hydrocarbon anthracene. This modification imparts useful spectroscopic properties, allowing it to be employed as a probe in various biophysical and cell biology studies. Its applications include the investigation of lipid-protein interactions, membrane dynamics, and cholesterol trafficking. This technical guide provides an in-depth overview of the key characteristics of this compound, with a focus on its molar extinction coefficient, and outlines the experimental protocols for its synthesis and characterization.

Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a critical parameter that quantifies how strongly a substance absorbs light at a particular wavelength. To date, a definitive, experimentally determined molar extinction coefficient for this compound has not been widely reported in publicly available literature. However, based on the spectroscopic properties of the anthracene-9-carboxylic acid chromophore, the value is expected to be significant in the ultraviolet (UV) region of the electromagnetic spectrum.

For reference, studies on anthracene-9-carboxylic acid in various solvents have shown strong absorption bands. The precise wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient for this compound would be influenced by the solvent environment due to solvatochromic effects.

Determination of Molar Extinction Coefficient

The molar extinction coefficient of this compound can be experimentally determined using UV-Visible spectrophotometry following the Beer-Lambert law.

Table 1: Quantitative Data Summary (Hypothetical Values)

| Parameter | Value | Wavelength (λmax) | Solvent |

| Molar Extinction Coefficient (ε) | To be determined | To be determined | e.g., Dichloromethane |

Note: The values in this table are placeholders and need to be determined experimentally.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of cholesterol with 9-anthracenecarboxylic acid. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

-

Cholesterol

-

9-Anthracenecarboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve cholesterol and 9-anthracenecarboxylic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP to the solution.

-

In a separate container, dissolve DCC in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic peaks for both the cholesterol and anthracene moieties. The proton at the C3 position of the cholesterol backbone will be shifted downfield upon esterification.

-

¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming the formation of the ester.

3. High-Performance Liquid Chromatography (HPLC):

-

Purity can be assessed using reverse-phase HPLC with a UV detector set to the absorbance maximum of the anthracene chromophore.

Experimental Protocol for Molar Extinction Coefficient Determination

Materials:

-

Purified this compound

-

Spectrophotometric grade solvent (e.g., dichloromethane)

-

Calibrated UV-Visible spectrophotometer

-

Quartz cuvettes with a known path length (e.g., 1 cm)

-

Analytical balance

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare serial dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.

-

Measure absorbance:

-

Record the UV-Visible absorption spectrum of the solvent (as a blank).

-

Record the absorption spectra for each of the prepared solutions from approximately 200 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

At the determined λmax, record the absorbance (A) for each concentration (c).

-

Plot a graph of absorbance (A) versus concentration (c).

-

According to the Beer-Lambert law (A = εbc, where b is the path length of the cuvette), the slope of the resulting linear plot will be the product of the molar extinction coefficient (ε) and the path length (b).

-

Calculate the molar extinction coefficient using the formula: ε = slope / b.

-

Caption: Experimental workflow for determining the molar extinction coefficient.

Conclusion

An In-depth Technical Guide to the Quantum Yield of Cholesteryl 9-anthracenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] It is a measure of the efficiency of the fluorescence process, with a value ranging from 0 to 1. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.

Several factors can influence the fluorescence quantum yield of a molecule, including:

-

Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state, thereby affecting the rates of radiative and non-radiative decay.[2]

-

Concentration: At high concentrations, fluorophores can interact with each other, leading to self-quenching and a decrease in quantum yield. This can occur through the formation of non-fluorescent dimers or excimers.[2]

-

Temperature and Viscosity: These parameters can affect the rates of collisional quenching and other non-radiative decay processes.

-

Presence of Quenching Agents: Molecules such as molecular oxygen, heavy atoms, and certain ions can deactivate the excited state of a fluorophore, leading to a reduction in fluorescence intensity and quantum yield.

Quantitative Data: Photophysical Properties of Anthracene-9-Carboxylic Acid

The photophysical properties of anthracene-9-carboxylic acid (ANCA), the core fluorophore of cholesteryl 9-anthracenecarboxylate, are highly sensitive to the surrounding environment. The following table summarizes the effect of different solvents on the spectroscopic properties of ANCA.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Water | 80.1 | 1.333 | 333, 345, 363, 383 | 448 | 6100 | Unavailable |

| Ethanol | 24.6 | 1.361 | 348, 366, 386 | 412, 434 | 3100 | Unavailable |

| Acetonitrile | 37.5 | 1.344 | 347, 365, 385 | 410, 430 | 2900 | Unavailable |

| Dioxane | 2.2 | 1.422 | 349, 367, 387 | 400, 420 | 2300 | Unavailable |

| Cyclohexane | 2.0 | 1.427 | 349, 368, 388 | 398, 418 | 2100 | Unavailable |

Note: While specific quantum yield values for ANCA in these solvents were not provided in the cited literature, the trend in Stokes shift suggests a significant influence of solvent polarity on the emissive properties. Generally, an increase in solvent polarity leads to a larger Stokes shift. The quantum yield is also expected to vary with the solvent environment.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

High-purity solvents.

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Compound of interest (e.g., this compound).

-

High-precision quartz cuvettes (1 cm path length).

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the standard and the sample.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for each plot.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Slope_sample is the slope of the intensity vs. absorbance plot for the sample.

-

Slope_std is the slope of the intensity vs. absorbance plot for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard.

-

Mandatory Visualizations

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Caption: Potential molecular interactions affecting the fluorescence of anthracene derivatives.

Mechanisms of Fluorescence Modulation

The fluorescence quantum yield of this compound, like other anthracene derivatives, is subject to modulation by several molecular mechanisms:

-

Solvent Relaxation: In polar solvents, upon excitation, the solvent molecules reorient around the excited fluorophore, lowering its energy level. This process, known as solvent relaxation, leads to a red-shift in the emission spectrum (a larger Stokes shift) and can influence the quantum yield.[2]

-

Dimerization and Excimer Formation: Anthracene derivatives are known to form ground-state dimers and excited-state dimers (excimers), particularly at higher concentrations.[2] Ground-state dimers are typically non-fluorescent and their formation leads to a decrease in the overall fluorescence intensity. Excimers, on the other hand, exhibit a characteristic broad, red-shifted emission compared to the monomer. The formation of these species provides a concentration-dependent pathway for de-excitation, which can lower the monomer quantum yield.

-

Quenching: Collisional quenching by solvent impurities or dissolved molecular oxygen can provide a non-radiative pathway for the excited state to return to the ground state, thereby reducing the fluorescence quantum yield. Static quenching can also occur through the formation of a non-fluorescent complex between the fluorophore and a quencher molecule.

Conclusion

The fluorescence quantum yield of this compound is a crucial parameter for its application as a fluorescent probe. While specific quantitative data for this molecule is sparse, a thorough understanding of the photophysical principles governing the parent fluorophore, anthracene-9-carboxylic acid, provides a strong foundation for its use. The experimental protocol detailed in this guide offers a robust method for the precise determination of its quantum yield in various environments. By considering the influence of solvent, concentration, and potential quenching mechanisms, researchers and drug development professionals can effectively harness the capabilities of this promising fluorescent cholesterol analog.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Cholesteric Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of cholesteric liquid crystals, a unique phase of matter that has paved the way for significant advancements in various scientific and technological fields, including drug development. From the initial serendipitous observations to the systematic characterization of their helical structure, this document provides a comprehensive overview of the key milestones, experimental methodologies, and foundational concepts that underpin our current understanding of these remarkable materials.

The Serendipitous Discovery: Friedrich Reinitzer's "Two Melting Points"

The story of liquid crystals begins in 1888 with the work of the Austrian botanist and chemist Friedrich Reinitzer.[1][2][3] While investigating the properties of cholesteryl benzoate, a derivative of cholesterol, Reinitzer observed a peculiar melting behavior.[1][2][3] Instead of transitioning directly from a solid to a clear liquid, the substance first melted into a cloudy, turbid fluid at 145.5°C.[4] Upon further heating, this cloudy liquid became clear at 178.5°C.[4] This unprecedented observation of two distinct "melting points" marked the first recorded encounter with what would later be known as a liquid crystal phase.[1][2][3]

Reinitzer's Key Observations

Reinitzer's initial experiments with cholesteryl derivatives laid the groundwork for the entire field of liquid crystal science. His key observations, which he meticulously documented, can be summarized as follows:

-

Two Distinct Melting Points: The transition from a solid to a cloudy liquid and then to a clear isotropic liquid.

-

Iridescent Colors: The appearance of vibrant colors upon cooling the clear liquid back to the cloudy phase.

-

Birefringence in the Cloudy State: The ability of the intermediate phase to split a beam of light into two, a property characteristic of anisotropic crystals.

These phenomena were unlike anything previously observed and hinted at a new state of matter with properties intermediate between those of a conventional liquid and a solid crystal.

The Birth of a New Science: The Contributions of Otto Lehmann

Puzzled by his findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had extensive experience in crystallography and microscopy.[1][5] Lehmann's meticulous investigations using a specially designed polarizing microscope with a hot stage were instrumental in confirming and expanding upon Reinitzer's initial observations.[6][7][8] It was Lehmann who first recognized that the cloudy intermediate phase was not a mixture but a distinct thermodynamic state of matter, which he termed "flüssige Kristalle" or "liquid crystals."[6][7]

Lehmann's Crystallization Microscope: A Window into the Mesophase

Lehmann's primary tool was his innovative crystallization microscope, which allowed for the precise control of temperature while observing a sample under polarized light. This instrument was crucial for studying the optical properties of the newly discovered phase.

Experimental Setup:

-

Polarizing Microscope: Equipped with two polarizers (a polarizer and an analyzer) to study the birefringence of the material.

-

Heatable Stage: A specialized stage that allowed for the controlled heating and cooling of the sample, enabling the observation of phase transitions.

-

Sample Preparation: The cholesteric compound was typically placed between two glass slides on the heatable stage.

Early Characterization and Classification: The Work of Mauguin and Friedel

Following the initial discovery, the early 20th century saw significant progress in understanding the unique structure and properties of these new materials.

Charles Mauguin and the Twisted Structure

In 1911, the French physicist Charles Mauguin made a pivotal contribution to understanding the structure of what are now known as cholesteric liquid crystals.[2][3] By confining liquid crystals between two parallel glass plates and rotating one plate relative to the other, he observed that the plane of polarized light passing through the sample also rotated. This led him to propose a "twisted" or helical arrangement of the molecules, a defining characteristic of the cholesteric phase.[2][3]

Georges Friedel: A Systematic Classification

In 1922, the French mineralogist Georges Friedel published a landmark paper titled "Les états mésomorphes de la matière" (The mesomorphic states of matter), in which he provided a systematic classification of liquid crystals that is still in use today.[9][10][11] He categorized them into three main types based on their molecular arrangement:

-

Nematic: (from the Greek nema, meaning thread) Characterized by long-range orientational order of the molecules, but no positional order.

-

Smectic: (from the Greek smectos, meaning soap) Possessing both orientational order and a layered structure.

-

Cholesteric: A special type of nematic phase where the molecules are arranged in a helical structure. Friedel coined this term due to the initial discovery of this phase in cholesterol derivatives.

Quantitative Analysis of Early Discoveries

The initial discoveries were largely qualitative. However, some quantitative data from this early period provides valuable insight into the properties of the first-discovered cholesteric compounds.

| Compound | Solid to Cholesteric Transition Temperature (°C) | Cholesteric to Isotropic Liquid Transition Temperature (°C) | Reference |

| Cholesteryl Benzoate | 145.5 | 178.5 | [4] |

| Cholesteryl Acetate | ~95 | ~114 | [12] |

Experimental Protocols of Foundational Experiments

While the original publications often lack the detailed, step-by-step protocols common in modern scientific literature, the following sections reconstruct the likely methodologies based on historical accounts.

Reinitzer's Melting Point Determination

Objective: To determine the melting and clearing points of cholesteryl benzoate.

Materials:

-

Cholesteryl benzoate crystals

-

Capillary tube

-

Heating apparatus with temperature control (e.g., a Thiele tube with a high-boiling point liquid)

-

Thermometer

Procedure:

-

A small amount of crystalline cholesteryl benzoate was placed in a capillary tube.

-

The capillary tube was attached to a thermometer and immersed in the heating bath.

-

The temperature was slowly increased while observing the sample.

-

The temperature at which the solid crystals transformed into a cloudy liquid was recorded as the first melting point.

-

Heating was continued, and the temperature at which the cloudy liquid became a clear, transparent liquid was recorded as the second "melting point" or clearing point.

-

The process was reversed by allowing the sample to cool, and the temperatures of the transitions back to the cloudy and solid states were observed to confirm reversibility.

Lehmann's Polarized Light Microscopy of Phase Transitions

Objective: To observe the optical properties of cholesteryl benzoate during its phase transitions.

Materials:

-

Cholesteryl benzoate

-

Glass microscope slides and cover slips

-

Polarizing microscope with a heatable stage

Procedure:

-

A small amount of cholesteryl benzoate was placed between a glass slide and a cover slip.

-

The slide was placed on the heatable stage of the polarizing microscope.

-

The sample was observed under crossed polarizers as the temperature was slowly increased.

-

The initial solid crystalline phase would appear bright against a dark background due to its birefringence.

-

As the temperature reached the first transition point, the formation of the cloudy, birefringent liquid crystalline phase was observed. The texture and colors of this phase were noted.

-

Upon further heating to the clearing point, the field of view would become dark as the material transitioned to the isotropic liquid phase, which is not birefringent.

-

The cooling process was also observed to study the formation of the liquid crystal phase from the isotropic liquid.

Mauguin's Twisted Nematic Experiment (Conceptual)

Objective: To investigate the effect of a twisted alignment on the optical properties of a nematic liquid crystal.

Materials:

-

Nematic liquid crystal

-

Two parallel glass plates

-

Polarizer and analyzer

Procedure:

-

The surfaces of the two glass plates were treated to induce a uniform alignment of the liquid crystal molecules (e.g., by rubbing them in a single direction).

-

A thin layer of the nematic liquid crystal was placed between the two plates.

-

The plates were assembled such that the rubbing directions were parallel, creating a uniformly aligned layer.

-

This setup was placed between a polarizer and an analyzer.

-

One of the glass plates was then rotated with respect to the other, inducing a twist in the alignment of the liquid crystal molecules.

-

The transmission of polarized light through the twisted structure was observed. Mauguin noted that for a slow twist, the plane of polarization of the light followed the twist of the molecular alignment.

Visualizing the Path of Discovery

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the early history of cholesteric liquid crystals.

References

- 1. Friedrich Reinitzer - Wikipedia [en.wikipedia.org]

- 2. The History of LCD (1880-1960) - Blaze Display Technology Co., Ltd. [blazedisplay.com]

- 3. Brief History of LCD [tresnainstrument.com]

- 4. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 5. Friedrich_Reinitzer [chemeurope.com]

- 6. KIT - KIT - Media - News - News 2025 - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]

- 7. Otto Lehmann (Physiker) – Wikipedia [de.wikipedia.org]

- 8. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2014 - 125 Years of Liquid Crystal Research [kit.edu]

- 9. Les états mésomorphes de la matière | Semantic Scholar [semanticscholar.org]

- 10. Georges FRIEDEL [annales.org]

- 11. dspace.univ-djelfa.dz:8080 [dspace.univ-djelfa.dz:8080]

- 12. Ultra-short helix pitch and spiral ordering in cholesteric liquid crystal revealed by resonant soft X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cholesteryl 9-anthracenecarboxylate as a Fluorescent Membrane Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction